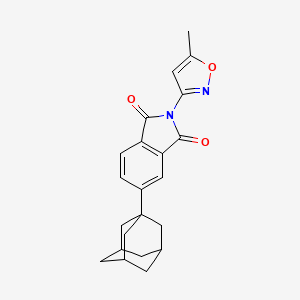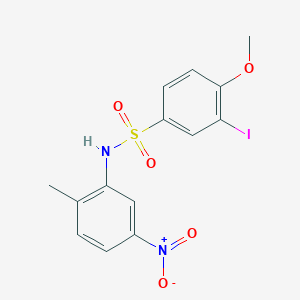
5-(1-adamantyl)-2-(5-methyl-3-isoxazolyl)-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
5-(1-adamantyl)-2-(5-methyl-3-isoxazolyl)-1H-isoindole-1,3(2H)-dione, also known as STX-209, is a chemical compound that has been studied for its potential use in treating various neurological disorders. This compound has shown promise in preclinical studies, and its mechanism of action and physiological effects have been studied in detail.
Wirkmechanismus
5-(1-adamantyl)-2-(5-methyl-3-isoxazolyl)-1H-isoindole-1,3(2H)-dione acts as a selective inhibitor of the mGluR5 receptor, which is involved in synaptic plasticity and learning and memory. By inhibiting this receptor, this compound may improve cognitive function and social behavior in individuals with neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to improve synaptic plasticity and reduce hyperactivity in animal models of fragile X syndrome. In addition, this compound has been shown to improve social behavior and cognitive function in animal models of autism spectrum disorder. These effects are thought to be due to the compound's ability to modulate the mGluR5 receptor.
Vorteile Und Einschränkungen Für Laborexperimente
5-(1-adamantyl)-2-(5-methyl-3-isoxazolyl)-1H-isoindole-1,3(2H)-dione has several advantages as a research tool, including its selectivity for the mGluR5 receptor and its ability to improve cognitive function and social behavior in animal models of neurological disorders. However, the compound's limited solubility and stability may pose challenges for its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 5-(1-adamantyl)-2-(5-methyl-3-isoxazolyl)-1H-isoindole-1,3(2H)-dione, including further preclinical studies to investigate its potential as a treatment for fragile X syndrome, autism spectrum disorder, and other neurological disorders. In addition, studies are needed to investigate the long-term effects of this compound and its potential side effects. Finally, research is needed to develop more stable and soluble forms of the compound for use in lab experiments and potential clinical applications.
Wissenschaftliche Forschungsanwendungen
5-(1-adamantyl)-2-(5-methyl-3-isoxazolyl)-1H-isoindole-1,3(2H)-dione has been studied for its potential use in treating various neurological disorders, including fragile X syndrome, autism spectrum disorder, and Alzheimer's disease. Fragile X syndrome is a genetic disorder that causes intellectual disability and behavioral problems, and this compound has been shown to improve social behavior and cognitive function in animal models of the disorder. This compound has also been studied as a potential treatment for autism spectrum disorder, with promising results in preclinical studies.
Eigenschaften
IUPAC Name |
5-(1-adamantyl)-2-(5-methyl-1,2-oxazol-3-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-12-4-19(23-27-12)24-20(25)17-3-2-16(8-18(17)21(24)26)22-9-13-5-14(10-22)7-15(6-13)11-22/h2-4,8,13-15H,5-7,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDZXSAOYKCSKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(=O)C3=C(C2=O)C=C(C=C3)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4190444.png)
![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B4190450.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)alaninamide](/img/structure/B4190451.png)
![1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]benzo[cd]indol-2(1H)-one](/img/structure/B4190453.png)
![N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4190459.png)
![N-{2-[(2-cyanophenyl)thio]benzoyl}phenylalaninamide](/img/structure/B4190472.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-2-nitrobenzamide](/img/structure/B4190474.png)


![3-dibenzo[b,d]furan-2-yl-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B4190486.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N',N'-dimethyl-N-phenylsulfamide](/img/structure/B4190487.png)

![N-(sec-butyl)-2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide](/img/structure/B4190517.png)
![3-(5-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole](/img/structure/B4190533.png)